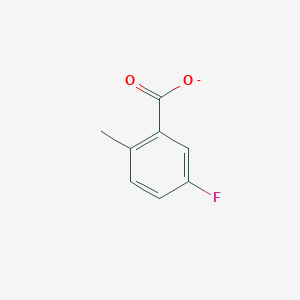![molecular formula C26H36O6 B14791493 [(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14791493.png)
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bufotalin is a cardiotoxic bufanolide steroid and a cardiac glycoside analogue. It is secreted by several species of toads, including Rhinella marina (Cane toad), Rhaebo guttatus (Smooth-sided toad), Bufo melanostictus (Asian toad), and Bufo bufo (common European toad) . Bufotalin can be extracted from the skin parotoid glands of these toads and has been traditionally used in Chinese medicine for its therapeutic properties .
Vorbereitungsmethoden
Bufotalin can be isolated from the skin and parotid venom glands of toads. The extraction process typically involves solvent extraction followed by chromatographic purification .
Analyse Chemischer Reaktionen
Bufotalin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of bufotalin are less commonly reported.
Common reagents and conditions used in these reactions include liver microsomes for enzymatic hydroxylation and various organic solvents for extraction and purification . The major products formed from these reactions include hydroxylated and substituted derivatives of bufotalin .
Wissenschaftliche Forschungsanwendungen
Bufotalin has several scientific research applications, including:
Wirkmechanismus
Bufotalin exerts its effects primarily through its interaction with the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to that of other cardiac glycosides, resulting in increased cardiac contractility. Bufotalin also induces apoptosis in cancer cells by promoting cell cycle arrest and caspase-mediated apoptosis . Additionally, bufotalin inhibits the STAT3 signaling pathway, which is involved in cancer cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
Bufotalin is part of the bufadienolide family, which includes other compounds such as bufalin, cinobufagin, and resibufogenin . Compared to these compounds, bufotalin has unique properties, such as its specific interaction with the STAT3 signaling pathway and its potent anticancer effects . Bufalin, for example, has been shown to modulate inflammatory pathways and has been studied for its anti-inflammatory properties . Cinobufagin and resibufogenin also exhibit cardiotoxic and anticancer activities, but their mechanisms of action and therapeutic potentials differ from those of bufotalin .
Eigenschaften
Molekularformel |
C26H36O6 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
[(10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17?,18?,19?,20?,21?,23?,24-,25+,26-/m0/s1 |
InChI-Schlüssel |
VOZHMAYHYHEWBW-WVKGXZLWSA-N |
Isomerische SMILES |
CC(=O)OC1C[C@@]2(C3CCC4CC(CC[C@@]4(C3CC[C@@]2(C1C5=COC(=O)C=C5)C)C)O)O |
Kanonische SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
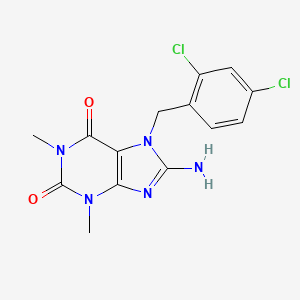
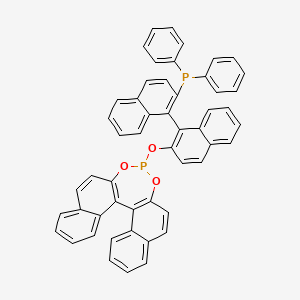
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
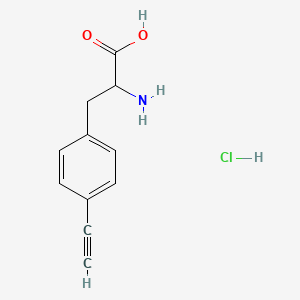
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
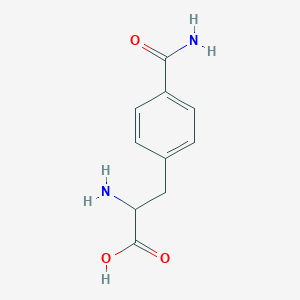
![methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)

